molecular formula C14H7F13N2O2 B11097562 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-heptanoic acid (4-hydroxy-benzylidene)-hydrazide

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-heptanoic acid (4-hydroxy-benzylidene)-hydrazide

Cat. No.: B11097562
M. Wt: 482.20 g/mol
InChI Key: FOSLPHNUAQMFKG-RSLIBCCBSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]HEPTANEHYDRAZIDE is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]HEPTANEHYDRAZIDE typically involves the reaction of a fluorinated heptane derivative with a hydrazide compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include fluorinated heptane derivatives, hydrazides, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]HEPTANEHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]HEPTANEHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]HEPTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another fluorinated compound with similar hydrophobic properties.

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorinated acrylate used in surface modification and polymer synthesis.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7,7-TRIDECAFLUORO-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]HEPTANEHYDRAZIDE is unique due to its specific combination of fluorinated heptane and hydrazide moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C14H7F13N2O2

Molecular Weight

482.20 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(4-hydroxyphenyl)methylideneamino]heptanamide

InChI

InChI=1S/C14H7F13N2O2/c15-9(16,8(31)29-28-5-6-1-3-7(30)4-2-6)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-5,30H,(H,29,31)/b28-5+

InChI Key

FOSLPHNUAQMFKG-RSLIBCCBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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